molecular formula C7H15NO B12822604 3-Amino-1-isopropylcyclobutanol

3-Amino-1-isopropylcyclobutanol

Cat. No.: B12822604
M. Wt: 129.20 g/mol
InChI Key: OHHNZOKDGDJCMR-UHFFFAOYSA-N
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Description

3-Amino-1-isopropylcyclobutanol is an organic compound characterized by a cyclobutane ring substituted with an amino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-isopropylcyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isopropyl-substituted cyclobutanone with ammonia or an amine source under reductive amination conditions. This process often requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction.

Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-isopropylcyclobutanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂) are typical.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.

Major Products: The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted cyclobutanes.

Scientific Research Applications

3-Amino-1-isopropylcyclobutanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-Amino-1-isopropylcyclobutanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The cyclobutane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    3-Amino-1-propanol: A simpler analog with a linear chain instead of a cyclobutane ring.

    3-Amino-1-adamantanol: A more complex analog with an adamantane structure.

Uniqueness: 3-Amino-1-isopropylcyclobutanol is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This structural feature can lead to different reactivity and binding characteristics compared to its analogs.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-amino-1-propan-2-ylcyclobutan-1-ol

InChI

InChI=1S/C7H15NO/c1-5(2)7(9)3-6(8)4-7/h5-6,9H,3-4,8H2,1-2H3

InChI Key

OHHNZOKDGDJCMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC(C1)N)O

Origin of Product

United States

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